molecular formula C17H17NO3 B5281894 3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one

Cat. No.: B5281894
M. Wt: 283.32 g/mol
InChI Key: BWQVOCYADQWONW-RMKNXTFCSA-N
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Description

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridinone core substituted with a methoxyphenyl group and a prop-2-enoyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one typically involves the condensation of 4-methoxybenzaldehyde with 4,6-dimethyl-2-pyridone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell survival. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and protect against neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one stands out due to its unique combination of a pyridinone core and a methoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-10-12(2)18-17(20)16(11)15(19)9-6-13-4-7-14(21-3)8-5-13/h4-10H,1-3H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQVOCYADQWONW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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